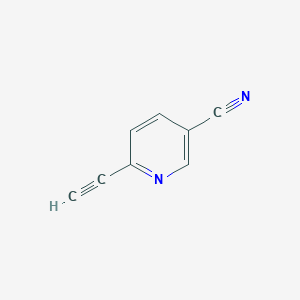
Chlorhydrate de 2-(3-éthylpentyl)pipéridine
Vue d'ensemble
Description
2-(3-Ethylpentyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C12H26ClN and its molecular weight is 219.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Ethylpentyl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Ethylpentyl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Conception et développement de médicaments
Chlorhydrate de 2-(3-éthylpentyl)pipéridine: est un dérivé de la pipéridine, qui est un fragment synthétique crucial dans la conception de médicaments. Les structures de la pipéridine se retrouvent dans plus de vingt classes de produits pharmaceutiques, y compris les alcaloïdes . La polyvalence du composé permet la création d'une variété de molécules biologiquement actives, ce qui le rend précieux dans le développement de nouveaux agents thérapeutiques.
Synthèse de dérivés de la pipéridine
Ce composé sert de matière première pour la synthèse de divers dérivés de la pipéridine, tels que les pipéridines substituées, les spiropipéridines, les pipéridines condensées et les pipéridinones . Ces dérivés ont des applications pharmacologiques importantes, allant des analgésiques aux antipsychotiques.
Applications pharmacologiques
Les dérivés de la pipéridine présentent un large éventail d'activités biologiques. Ils sont présents dans les médicaments qui ciblent les troubles du système nerveux central, les maladies cardiovasculaires et les infections . La forme sel de chlorhydrate, comme le this compound, peut améliorer la solubilité et la biodisponibilité, ce qui la rend particulièrement utile dans la recherche pharmacologique.
Méthodologie de synthèse chimique
Le composé peut être utilisé dans des réactions intra- et intermoléculaires, conduisant à la formation de molécules complexes. Il est impliqué dans des réactions telles que l'hydrogénation, la cyclisation, la cycloaddition, l'annulation et l'amination . Ces méthodes sont fondamentales en chimie organique pour construire diverses architectures moléculaires.
Découverte de médicaments potentiels
La partie pipéridine est une caractéristique commune de nombreux médicaments potentiels. Le this compound peut être utilisé dans la découverte et l'évaluation biologique de nouveaux candidats médicaments, en particulier ceux qui ciblent les voies neurologiques .
Mécanisme D'action
Target of Action
It is known that piperidine derivatives have a wide range of pharmacological activities and can interact with various targets .
Mode of Action
Piperidine, a major component of this compound, has been reported to activate signaling pathways like nf-κb, pi3k/aκt, which are involved in cancer progression including caspase-dependent pathway to induce apoptosis .
Biochemical Pathways
Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-ib etc .
Pharmacokinetics
The molecular weight of the compound is 21979 , which might influence its pharmacokinetic properties.
Result of Action
Piperidine derivatives have been found to have potential therapeutic effects against various types of cancers .
Analyse Biochimique
Biochemical Properties
2-(3-Ethylpentyl)piperidine hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, piperidine derivatives, including 2-(3-Ethylpentyl)piperidine hydrochloride, are known to interact with cytochrome P450 enzymes, which are essential for drug metabolism . These interactions often involve the inhibition or activation of enzyme activity, leading to changes in metabolic pathways. Additionally, piperidine derivatives can bind to receptor sites on proteins, influencing their function and activity .
Cellular Effects
2-(3-Ethylpentyl)piperidine hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been shown to affect the central nervous system, cardiovascular system, and gastrointestinal tract by altering signaling pathways and gene expression . These effects can lead to changes in cellular metabolism, such as increased or decreased production of specific metabolites .
Molecular Mechanism
The molecular mechanism of 2-(3-Ethylpentyl)piperidine hydrochloride involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, piperidine derivatives can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity . Additionally, these compounds can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Ethylpentyl)piperidine hydrochloride can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can undergo degradation over time, leading to changes in their biological activity . Additionally, long-term exposure to these compounds can result in alterations in cellular function, such as changes in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 2-(3-Ethylpentyl)piperidine hydrochloride vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as modulating enzyme activity or influencing cell signaling pathways . At high doses, it can exhibit toxic or adverse effects, such as cellular damage or disruption of metabolic processes . Threshold effects are often observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
2-(3-Ethylpentyl)piperidine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolism. For example, piperidine derivatives are metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(3-Ethylpentyl)piperidine hydrochloride within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, its localization and accumulation within specific tissues can influence its activity and function . For instance, piperidine derivatives may accumulate in the central nervous system, affecting neuronal function and signaling .
Subcellular Localization
The subcellular localization of 2-(3-Ethylpentyl)piperidine hydrochloride is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, piperidine derivatives may localize to the mitochondria, where they can influence mitochondrial function and energy production . These localization patterns can significantly impact the compound’s biological activity and overall cellular effects .
Propriétés
IUPAC Name |
2-(3-ethylpentyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N.ClH/c1-3-11(4-2)8-9-12-7-5-6-10-13-12;/h11-13H,3-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUBZAKEBHSUJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[1-(Cyclopentyloxy)cyclohexyl]methanamine hydrochloride](/img/structure/B1457883.png)



![4-Chloro-6-methyl-thieno[2,3-b]pyridine](/img/structure/B1457890.png)



